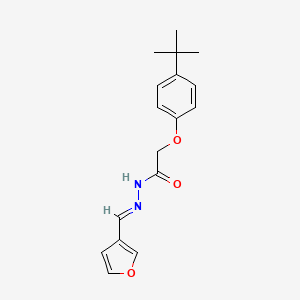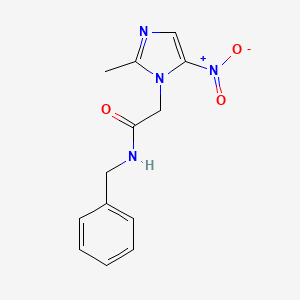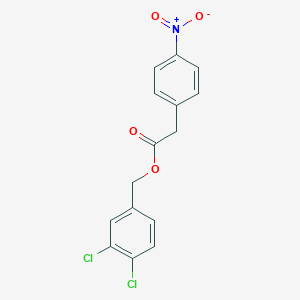
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide, commonly known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFA is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of TFA is not fully understood, but it is believed to act through multiple pathways. TFA has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It can also inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. TFA has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
TFA has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. TFA can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TFA has been shown to reduce the viral load of the hepatitis C virus, making it a potential antiviral agent.
实验室实验的优点和局限性
TFA has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities, making it readily available for scientific research. However, TFA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, TFA can be toxic at high concentrations, making it important to use appropriate safety precautions when handling it.
未来方向
For research include the development of TFA as a potential anticancer and antiviral agent and further studies to understand its mechanism of action and identify other potential therapeutic applications.
合成方法
TFA can be synthesized using various methods, including the reaction of 2-(4-tert-butylphenoxy)acetic acid with furfural and hydrazine hydrate. Another method involves the reaction of 4-tert-butylphenol with furfural, followed by the reaction of the resulting product with acetic anhydride and hydrazine hydrate. The synthesis of TFA has been optimized to increase yield and purity, making it a viable option for scientific research.
科学研究应用
TFA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. TFA has also been studied for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines. Additionally, TFA has been shown to have antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(20)19-18-10-13-8-9-21-11-13/h4-11H,12H2,1-3H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOUISKLDZYLA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)
![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)
